Pharmaceutical Applications: [, , , , ] Some pyrimidine derivatives exhibit potent biological activity, making them attractive targets for drug development. They have been investigated for their potential in treating:
HIV infection [, , ]
Allergies []
Cancer []
Materials Science Applications: Compounds with specific structural features and properties might find use in:
Compound Description: CDTMTZ serves both as an intermediate in the synthesis of hindered amine light stabilizers (HALS) and as a light stabilizer itself. It forms the basis for various macromolecular HALS. []
Relevance: CDTMTZ, although not directly containing a pyrimidinediamine moiety, shares structural similarities with 2-(1-piperidinyl)-4,6-pyrimidinediamine. Both compounds feature a substituted piperidine ring. CDTMTZ incorporates two 2,2,6,6-tetramethylpiperidinyl-4-oxy groups linked to a triazine ring, whereas the target compound features a single piperidinyl group attached to a pyrimidine ring with two amine substitutions. This emphasizes the significance of substituted piperidine rings in the design of light stabilizers and potentially other bioactive compounds. []
Compound Description: 873140 acts as a potent allosteric noncompetitive antagonist of the CCR5 receptor. This activity translates to potent antiviral effects against HIV-1. [, ]
Relevance: While structurally distinct from 2-(1-piperidinyl)-4,6-pyrimidinediamine, 873140's inclusion stems from its categorization as a CCR5 antagonist alongside other compounds mentioned in the papers. This highlights the potential of diverse chemical scaffolds, despite lacking close structural resemblance to the target compound, in targeting CCR5 for therapeutic purposes. [, ]
Compound Description: Sch-C functions as a noncompetitive allosteric antagonist of the CCR5 receptor, effectively blocking the binding of chemokines like MIP-1α and RANTES. []
Relevance: Although Sch-C and 2-(1-piperidinyl)-4,6-pyrimidinediamine possess different core structures, their grouping arises from their shared classification as CCR5 antagonists. This underscores the diversity in chemical structures capable of interacting with CCR5, implying that structural similarity to the target compound is not a prerequisite for CCR5 antagonism. []
Compound Description: Sch-D stands out as a potent CCR5 antagonist, effectively inhibiting HIV-1 infection and monocyte migration. It exhibits noncompetitive allosteric antagonism, similar to INCB9471. [, ]
Relevance: Sch-D shares a noteworthy structural feature with 2-(1-piperidinyl)-4,6-pyrimidinediamine: the presence of a substituted pyrimidine ring. While their substituents differ significantly, this commonality suggests a potential role of the pyrimidine moiety in their respective biological activities. Additionally, both compounds are grouped under CCR5 antagonists, further highlighting the relevance of the pyrimidine scaffold in this context. [, ]
Compound Description: UK-427,857, commercially known as maraviroc, acts as a potent CCR5 antagonist. It effectively inhibits HIV-1 infection by blocking viral entry via CCR5. [, ]
Relevance: Despite lacking a pyrimidine ring like 2-(1-piperidinyl)-4,6-pyrimidinediamine, UK-427,857's inclusion highlights the diversity in chemical structures capable of CCR5 antagonism. This suggests that different pharmacophores can interact with CCR5, implying that structural similarity to the target compound, particularly regarding the pyrimidine moiety, is not a strict requirement for activity. [, ]
Compound Description: TAK779 exhibits potent CCR5 antagonist activity, effectively blocking the binding of chemokines to CCR5. []
Relevance: While structurally dissimilar to 2-(1-piperidinyl)-4,6-pyrimidinediamine, TAK779 is grouped as a CCR5 antagonist alongside the target compound. This underscores the broad range of chemical structures that can target CCR5, indicating that structural similarity to the target compound is not essential for CCR5 binding and inhibition. []
Compound Description: THRX-198321 exhibits a unique bifunctional profile, acting as a mAChR antagonist and a β2AR agonist simultaneously. []
Relevance: The relevance of Compound 8 to 2-(1-piperidinyl)-4,6-pyrimidinediamine lies in its piperazine ring, which is a structural analogue of the piperidine ring found in the target compound. This similarity highlights the subtle variations within heterocyclic systems that can significantly influence a compound's pharmacological profile. Additionally, the exploration of xanthinyl-substituted piperazinyl and piperidinyl derivatives as H1-antagonists further underscores the importance of these ring systems in medicinal chemistry. []
Compound Description: WY-49051 displays potent H1-antagonist activity, classifying it as a promising antihistamine. It boasts a long duration of action and a favorable central nervous system profile, making it a potentially valuable therapeutic agent. []
Relevance: WY-49051's structural similarity to 2-(1-piperidinyl)-4,6-pyrimidinediamine lies in its substituted piperidine ring. This shared feature highlights the significance of the piperidine moiety in the design and development of H1-antagonists. Despite the absence of a pyrimidine ring in WY-49051, the presence of a structurally related purine ring suggests that these heterocyclic systems might play comparable roles in conferring biological activity. []
Compound Description: BAY 41-8543 acts as a soluble guanylyl cyclase (sGC) stimulator. It effectively promotes vasodilation by enhancing sGC activity. []
Relevance: BAY 41-8543 shares a striking structural resemblance to 2-(1-piperidinyl)-4,6-pyrimidinediamine, featuring a 4,6-pyrimidinediamine core. The key difference lies in the substituents at the 2-position of the pyrimidine ring. While the target compound has a piperidinyl group, BAY 41-8543 incorporates a more complex {1-[2-(fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl} moiety. This structural comparison underscores the significant impact of substituent modifications on a compound's biological activity and target specificity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.